molecular formula C3H9FNOP B14749449 Phosphonamidic fluoride, trimethyl- CAS No. 661-60-9

Phosphonamidic fluoride, trimethyl-

Cat. No.: B14749449
CAS No.: 661-60-9
M. Wt: 125.08 g/mol
InChI Key: CZUWBNJRFOZULJ-UHFFFAOYSA-N
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Description

Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom

Preparation Methods

Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.

Comparison with Similar Compounds

Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.

Properties

CAS No.

661-60-9

Molecular Formula

C3H9FNOP

Molecular Weight

125.08 g/mol

IUPAC Name

N-[fluoro(methyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3

InChI Key

CZUWBNJRFOZULJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C)F

Origin of Product

United States

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